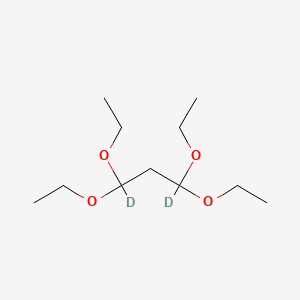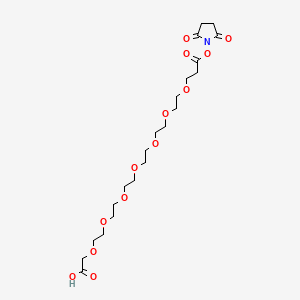
Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with iron chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the iron-porphyrin complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar metalation techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iron center.
Reduction: It can also undergo reduction, where the iron center is reduced from Fe(III) to Fe(II).
Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium dithionite for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) oxo species, while reduction can produce iron(II) complexes. Substitution reactions result in new iron-porphyrin complexes with different ligands .
Scientific Research Applications
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the catalytic properties of heme proteins and to develop new catalysts for oxidation and reduction reactions.
Biology: The compound serves as a model for heme-containing enzymes, aiding in the understanding of their mechanisms and functions.
Medicine: Research involving this compound contributes to the development of new drugs and therapeutic agents, particularly those targeting heme proteins.
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride exerts its effects involves its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This makes the compound an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with substrates that mimic the natural substrates of heme proteins .
Comparison with Similar Compounds
Similar Compounds
- Iron(II) phthalocyanine
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron (III) chloride
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron (III) chloride
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine cobalt (II)
Uniqueness
What sets 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron (III) chloride apart from similar compounds is its specific structure and the presence of the iron (III) center. This gives it unique redox properties and makes it particularly effective in mimicking the active sites of heme proteins. Its ability to form stable complexes with various ligands also enhances its versatility in research applications .
Properties
Molecular Formula |
C36H44ClFeN4 |
|---|---|
Molecular Weight |
624.1 g/mol |
IUPAC Name |
iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride |
InChI |
InChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
InChI Key |
NWWCYXFDLUMYRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)




